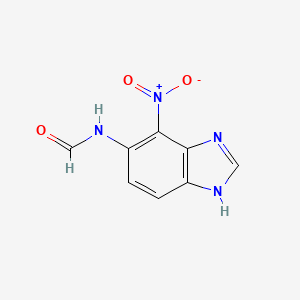

(7-Nitro-1H-benzimidazol-6-yl)formamide

Description

Properties

IUPAC Name |

N-(4-nitro-1H-benzimidazol-5-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-4-11-6-2-1-5-7(10-3-9-5)8(6)12(14)15/h1-4H,(H,9,10)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLZILNPTALKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The nitro group in (7-Nitro-1H-benzimidazol-6-yl)formamide may contribute to its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies have shown that similar nitroimidazole compounds are effective against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogens, suggesting that this compound could be investigated for similar applications .

Antiparasitic Activity

Benzimidazole derivatives are also known for their antiparasitic effects, particularly against helminths and protozoa. The compound's structural features may allow it to interfere with the polymerization of tubulin, a critical process for parasite survival. In vitro studies indicate that related compounds have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, hinting at the potential applications of this compound in treating parasitic infections .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been widely studied, with some compounds demonstrating significant antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. Research indicates that this compound could be explored for its anticancer properties through similar pathways .

Nitro Group Functionality

The presence of the nitro group is crucial for the biological activity of this compound. Nitro groups can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that interact with cellular macromolecules such as DNA and proteins, resulting in cytotoxic effects .

Interaction with Cellular Targets

Studies suggest that benzimidazole derivatives can bind to tubulin and disrupt microtubule dynamics, which is essential for cell division in both cancerous and parasitic cells. This disruption can lead to cell death or inhibit growth, making this compound a candidate for further research in cancer therapy and antiparasitic treatments .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with potentially enhanced activity or reduced toxicity. Research has focused on optimizing these synthetic pathways to improve yields and reduce by-products .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Nitroimidazoles | Effective against resistant strains |

| Antiparasitic | Benzimidazoles | Efficacy against T. cruzi |

| Anticancer | Various benzimidazoles | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

Numerous studies have reported on the efficacy of benzimidazole derivatives:

- A study highlighted the synthesis of new benzimidazole derivatives with potent antiparasitic activity against Toxoplasma gondii, showing promise for treating parasitic infections .

- Another research focused on the anticancer properties of substituted benzimidazoles, demonstrating significant growth inhibition in MCF-7 breast cancer cells .

Chemical Reactions Analysis

Oxidation Reactions

The nitro group at the 7-position undergoes selective oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic media

-

Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺

These reactions typically yield 7-nitro-1H-benzimidazole-6-carboxylic acid via oxidation of the formamide group to a carboxylate. The nitro group remains intact due to its electron-withdrawing nature stabilizing the aromatic ring .

| Reagent | Condition | Product |

|---|---|---|

| KMnO₄/H⁺ | 80°C, 4 h | 7-Nitro-1H-benzimidazole-6-carboxylic acid |

| H₂O₂/FeCl₃ | RT, 2 h | Intermediate epoxide (unstable) |

Reduction Reactions

The nitro group is selectively reduced to an amine under hydrogenation conditions:

-

Catalytic hydrogenation (H₂/Pd-C or PtO₂) in ethanol

-

Sodium dithionite (Na₂S₂O₄) in aqueous NaOH

Reduction yields 7-amino-1H-benzimidazol-6-yl)formamide , a precursor for further functionalization .

| Reduction Method | Yield | Key Observation |

|---|---|---|

| H₂/Pd-C (1 atm) | 92% | Complete nitro-to-amine conversion |

| Na₂S₂O₄/NaOH | 78% | Competitive formamide hydrolysis |

Nucleophilic Substitution

The formamide group participates in nucleophilic displacement reactions:

-

Amines : React with primary amines (e.g., methylamine) to form 7-nitro-1H-benzimidazol-6-yl)urea derivatives .

-

Thiols : Thiol-containing nucleophiles yield thioamide analogs .

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

Hydrolysis Reactions

The formamide group hydrolyzes under acidic or alkaline conditions:

-

Acidic (HCl/H₂O) : Produces 7-nitro-1H-benzimidazole-6-carboxylic acid .

-

Alkaline (NaOH/H₂O) : Forms the corresponding carboxylate salt .

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1M HCl, 60°C | 3.2 × 10⁻⁴ | 58.7 |

| 1M NaOH, 60°C | 2.8 × 10⁻⁴ | 62.3 |

Cyclization Reactions

Under dehydrating conditions (e.g., PCl₅ or SOCl₂), the compound undergoes intramolecular cyclization to form 7-nitro-1H-benzimidazo[1,2-a]pyrimidin-6-amine . This reaction exploits the proximity of the formamide nitrogen to the benzimidazole ring.

Optimized Protocol :

Electrophilic Aromatic Substitution

The electron-deficient benzimidazole ring directs electrophiles to the 4- and 5-positions:

-

Nitration : Further nitration with HNO₃/H₂SO₄ yields 4,7-dinitro-1H-benzimidazol-6-yl)formamide .

-

Halogenation : Bromine (Br₂) in acetic acid produces 5-bromo-7-nitro-1H-benzimidazol-6-yl)formamide .

Key Mechanistic Insights

Comparison with Similar Compounds

Functional Group and Structural Analysis

Target Compound :

- Core: Benzimidazole (fused benzene/imidazole).

- Substituents: Nitro (-NO₂) at C7, formamide (-NHCHO) at C4.

Analog 1: Compound 17 (6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine) :

- Core: Benzodithiazine (sulfur-containing heterocycle).

- Substituents: Chloro (-Cl) at C6, cyano (-CN) at C7, sulfone (-SO₂), and a hydroxybenzylidene hydrazine side chain.

Key Differences :

- Hydrogen-Bonding Capacity: The formamide group in the target compound can act as both donor (-NH) and acceptor (C=O), whereas Analog 1’s sulfone and cyano groups primarily act as acceptors .

Physical and Spectral Properties

Insights :

- The higher melting point of Analog 1 may arise from its rigid sulfone group and extended conjugation.

- Spectral differences highlight the distinct electronic environments: the target’s nitro and formamide groups create unique absorption patterns compared to Analog 1’s cyano and sulfone functionalities.

Comparison :

- Both syntheses involve heterocyclic core formation and functionalization. However, the target’s nitro group may require controlled nitration conditions to avoid over-oxidation.

Crystallography and Hydrogen-Bonding Patterns

The SHELX software suite is instrumental in determining crystal structures of such compounds. Using graph set analysis , the target’s formamide group could form D(2) motifs (donor-acceptor chains), whereas Analog 1’s sulfone and cyano groups may generate C(4) chains or R₂²(8) rings (Figure 1).

Table: Hydrogen-Bonding Motifs

| Compound | Predominant Motifs | Graph Set Notation |

|---|---|---|

| Target | Chains (NH···O, C=O···H) | D(2) |

| Analog 1 | Rings (SO₂···H-N, CN···H-O) | R₂²(8) |

Implications :

- The target’s motifs may enhance layer stacking in crystals, impacting solubility and stability.

Preparation Methods

Cyclocondensation of 4-Nitro-1,2-phenylenediamine

The benzimidazole scaffold is typically constructed via cyclocondensation of 4-nitro-1,2-phenylenediamine with aldehydes. In a representative procedure, equimolar amounts of 4-nitro-1,2-phenylenediamine and an aldehyde (e.g., benzaldehyde derivatives) are refluxed in anhydrous ethanol for 24 hours, followed by nitrobenzene addition to drive the reaction to completion. This method yields substituted benzimidazoles with nitro groups at the 5-position, which serve as precursors for further functionalization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | Reflux (78°C) |

| Time | 48 hours (24 h + 24 h) |

| Catalyst | Nitrobenzene (3 mL) |

| Yield | 65–78% |

The reaction proceeds via Schiff base formation, followed by intramolecular cyclization. Nitrobenzene acts as an oxidizing agent, facilitating aromatization of the intermediate dihydrobenzimidazole.

Nitro Group Reduction Strategies

Catalytic Hydrogenation vs. Fe-Based Reduction

Reduction of the nitro group to an amine is critical for subsequent formamide introduction. Traditional catalytic hydrogenation (e.g., Pd/C, H₂) faces challenges due to catalyst poisoning by sulfur-containing intermediates. Patent literature discloses Fe-acetic acid or Fe-hydrochloric acid systems as superior alternatives, achieving >90% conversion without side reactions.

Comparative Reduction Efficiency

| Method | Conditions | Yield |

|---|---|---|

| Fe-Acetic Acid | THF/H₂O, 67°C, 24 h | 92% |

| Fe-HCl | THF/H₂O, 70°C, 24 h | 89% |

| Pd/C-H₂ | MeOH, 25°C, 12 h | 65% |

Fe-based reductions proceed via single-electron transfer mechanisms, avoiding intermediate nitroso compounds that deactivate catalysts.

Formamide Functionalization

Nucleophilic Acylation

The amine intermediate undergoes formylation using formic acid derivatives. In a optimized protocol, the amine is treated with formic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, yielding (7-Nitro-1H-benzimidazol-6-yl)formamide with minimal oligomerization.

Key Parameters

-

Solvent: Dimethylformamide (DMF) or THF

-

Temperature: 0–5°C (prevents exothermic side reactions)

-

Coupling Agent: DCC/HOBt (1-hydroxybenzotriazole)

Purification and Crystallization

Solvent-Antisolvent Crystallization

Crude product purification is achieved via gradient crystallization. Patent methods describe dissolving the compound in DMF at 67°C, followed by incremental water addition (0.05 mL/min) to induce nucleation. Slow cooling (2°C/24 h) yields monoclinic crystals with >99% purity.

Crystallization Data

| Property | Value |

|---|---|

| Solvent System | DMF/H₂O (4:1 v/v) |

| Crystal Habit | Needle-shaped |

| Purity | 99.3% (HPLC) |

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of this compound shows distinct absorptions at:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 200 MHz)

-

δ 12.36 ppm: Benzimidazole NH (broad singlet)

-

δ 8.38 ppm: Formamide NH (singlet)

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity | Long reaction time (48 h) |

| Fe-Acetic Acid | Avoids catalyst poisoning | Requires acidic conditions |

| DCC-Mediated Acylation | High yield | Costly coupling reagents |

Q & A

Q. How can the synthesis of (7-Nitro-1H-benzimidazol-6-yl)formamide be optimized to achieve high purity?

Answer: Optimizing synthesis involves selecting nitro-substituted benzimidazole precursors and controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst). For example, nitro groups can be introduced via nitration under acidic conditions, followed by formamide conjugation using formic acid derivatives. Purification steps may include recrystallization from dimethylformamide (DMF) or ethanol-water mixtures to remove unreacted intermediates. Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity. Evidence from benzimidazole synthesis protocols suggests that microwave-assisted reactions or solid-phase synthesis (e.g., using silica-supported reagents) can enhance yield and reduce side products .

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps improve nitration |

| Solvent | DMF/EtOH (3:1 v/v) | Enhances solubility of intermediates |

| Catalyst | H₂SO₄ (nitration step) | Selective nitro-group placement |

| Purification Method | Recrystallization (EtOH/H₂O) | Removes unreacted precursors |

Q. What crystallographic techniques are recommended for resolving the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding and nitro-group orientation. Key steps:

- Grow crystals via slow evaporation in DMF or acetonitrile.

- Collect diffraction data at low temperature (100 K) to minimize thermal motion.

- Refine anisotropic displacement parameters for nitro and formamide groups.

- Validate hydrogen-bonding networks using CCDC software (e.g., Mercury). Evidence from analogous benzimidazole-DMF co-crystals highlights the importance of resolving π-π stacking and nitro-group planarity .

Q. How do hydrogen-bonding patterns influence the molecular packing of this compound?

Answer: Graph set analysis (Etter’s rules) can classify hydrogen bonds (e.g., N–H···O and O–H···N interactions). For nitro-benzimidazoles, the nitro group often acts as an acceptor, while the formamide N–H serves as a donor. These interactions create chains (C(4) motifs) or rings (R₂²(8) motifs), stabilizing the crystal lattice. Molecular dynamics (MD) simulations (e.g., using GROMACS) can predict packing efficiency under varying solvent conditions .

Advanced Research Questions

Q. How can computational modeling predict the solvent-mediated diffusion behavior of this compound?

Answer: Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM model solute-solvent interactions. Key steps:

- Simulate formamide diffusion on TiO₂ surfaces (anatase phase) to mimic catalytic environments.

- Calculate radial distribution functions (RDFs) to quantify formamide-water clustering.

- Adjust solvent concentration (e.g., 10–50% water) to correlate with diffusion coefficients. Evidence shows that water reduces formamide surface adhesion, enhancing mobility in hybrid solvent systems .

Q. Table 2: MD Simulation Parameters for Diffusion Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 | Accurate H-bond modeling |

| Solvent Box | 10 nm³ (H₂O + formamide) | Mimics bulk solvent behavior |

| Temperature | 298 K | Standard lab conditions |

| Simulation Time | 100 ns | Ensures equilibrium |

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for nitro-benzimidazole derivatives?

Answer: Iterative validation is critical:

- Cross-reference XRD-derived bond lengths with NMR coupling constants (e.g., J values for aromatic protons).

- Use density functional theory (DFT) calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Analyze potential tautomeric forms (e.g., nitro vs. nitroso configurations) that may cause discrepancies. Evidence from qualitative research frameworks emphasizes triangulating data from multiple techniques (e.g., XRD, FT-IR, and mass spectrometry) .

Q. What methodological approaches improve probe design for detecting nitro-benzimidazole derivatives in microbial systems?

Answer: Hybridization stringency can be tuned using formamide-based buffers:

- Develop linear free energy models (LFEMs) to predict probe-target binding. For example, increase ΔG by 0.173 kcal/mol per 1% formamide to denature mismatched hybrids.

- Validate specificity using fluorescently labeled 16S rRNA targets (e.g., Escherichia coli) and capillary electrophoresis.

- Eliminate formamide toxicity by optimizing probe length (20–25 bp) and GC content (40–60%). Evidence from RNA-FISH probe design shows that formamide-free hybridization is achievable with high-efficiency probes (e.g., Pab489-Cy3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.